N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine ring and a benzyloxycarbonyl group protecting the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the protection of the amino group with a benzyloxycarbonyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The protection of the amino group is commonly done using benzyl chloroformate in the presence of a mild base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove the iodine atoms, reverting the compound to a less iodinated form.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups in place of the iodine atoms .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets. The iodine atoms enhance the compound’s ability to participate in halogen bonding, which can influence its binding to proteins and enzymes. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar protective group but different amino acid composition.
N-benzyloxycarbonyl-L-serine benzyl ester: Another compound with a benzyloxycarbonyl group used in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is unique due to the presence of iodine atoms, which impart distinct chemical properties and potential applications. The combination of iodination and the protective group makes it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
174592-01-9 |
---|---|
Molecular Formula |
C17H15I2NO5 |
Molecular Weight |
567.11 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H15I2NO5/c18-12-6-11(7-13(19)15(12)21)8-14(16(22)23)20-17(24)25-9-10-4-2-1-3-5-10/h1-7,14,21H,8-9H2,(H,20,24)(H,22,23)/t14-/m0/s1 |
InChI Key |
BPPIEMLIAXQPKL-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.